molecular formula C12H18O2 B14466725 6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate CAS No. 73347-78-1

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate

Katalognummer: B14466725
CAS-Nummer: 73347-78-1
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: OIUKIGBGOYCJMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is a chemical compound with the molecular formula C12H18O2. It is known for its unique bicyclic structure, which includes a propionate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethylidene and propionic acid under specific conditions. One common method includes the use of calcium carbonate, calcium carboxylate, or calcium hydroxide as catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is unique due to its specific bicyclic structure and the position of the ethylidene and propionate groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

73347-78-1

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

(6-ethylidene-2-bicyclo[2.2.1]heptanyl) propanoate

InChI

InChI=1S/C12H18O2/c1-3-9-5-8-6-10(9)11(7-8)14-12(13)4-2/h3,8,10-11H,4-7H2,1-2H3

InChI-Schlüssel

OIUKIGBGOYCJMK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC1CC2CC1C(=CC)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.